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molecular formula C13H26N2O3 B8443439 tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate

tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate

Cat. No. B8443439
M. Wt: 258.36 g/mol
InChI Key: BWRMWIACUHWJRR-UHFFFAOYSA-N
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Patent
US07709511B2

Procedure details

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (4.3 g) was dissolved in dichloromethane (50 ml) and pyridinium chlorochromate (6.46 g) was added. The reaction was stirred for 2 hours and filtered through a thin bed of silica eluting with ethyl acetate/hexane (⅓). The resulting aldehyde was dissolved in ethanol (20 mL) and ethanolamine (2.44 g) was added along with 10% palladium (Pd) on Carbon (100 mg). The reaction mixture was hydrogenated at 2.5 bar for 24 hours, filtered and concentrated. The residue was dissolved in methanol and passed through a SCX cartridge eluting with methanol. The product was eluted with 7N ammonia in methanol to afford the sub-titled compound (4.2 g) as an oil.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1.[Cr](Cl)([O-])(=O)=[O:17].[NH+:21]1C=CC=[CH:23][CH:22]=1>ClCCl>[OH:17][CH2:23][CH2:22][NH:21][CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
OCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.46 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a thin bed of silica eluting with ethyl acetate/hexane (⅓)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting aldehyde was dissolved in ethanol (20 mL)
ADDITION
Type
ADDITION
Details
ethanolamine (2.44 g) was added along with 10% palladium (Pd) on Carbon (100 mg)
WAIT
Type
WAIT
Details
The reaction mixture was hydrogenated at 2.5 bar for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
WASH
Type
WASH
Details
eluting with methanol
WASH
Type
WASH
Details
The product was eluted with 7N ammonia in methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCNCC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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